Cas no 827602-54-0 (Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]-)
![Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]- structure](https://www.kuujia.com/scimg/cas/827602-54-0x500.png)
827602-54-0 structure
Product name:Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]-
Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]- Chemical and Physical Properties
Names and Identifiers
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- Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]-
- N-[5-bromo-3-[(4-methoxyphenyl)methylamino]pyrazin-2-yl]formamide
- SCHEMBL5370216
- DTXSID70730600
- N-[5-bromo-3-(4-methoxy-benzylamino)-pyrazin-2-yl]-formamide
- N-(5-Bromo-3-{[(4-methoxyphenyl)methyl]amino}pyrazin-2-yl)formamide
- CXVAWFXMIUVTFT-UHFFFAOYSA-N
- 827602-54-0
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- Inchi: InChI=1S/C13H13BrN4O2/c1-20-10-4-2-9(3-5-10)6-15-13-12(17-8-19)16-7-11(14)18-13/h2-5,7-8H,6H2,1H3,(H,15,18)(H,16,17,19)
- InChI Key: CXVAWFXMIUVTFT-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)CNC2=NC(=CN=C2NC=O)Br
Computed Properties
- Exact Mass: 336.02219g/mol
- Monoisotopic Mass: 336.02219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 76.1Ų
Formamide, N-[5-bromo-3-[[(4-methoxyphenyl)methyl]amino]pyrazinyl]- Related Literature
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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